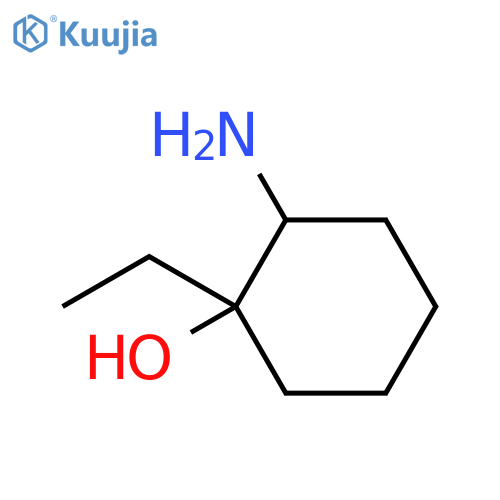Cas no 90226-50-9 (2-amino-1-ethylcyclohexan-1-ol)
2-アミノ-1-エチルシクロヘキサン-1-オールは、分子式C8H17NOで表される環状アミノアルコール化合物です。シクロヘキサン骨格にアミノ基とヒドロキシル基が結合した構造を持ち、高い立体選択性と反応性を示します。医薬品中間体や有機合成におけるキラルビルディングブロックとしての応用が期待され、特に不斉合成反応での触媒や配位子としての利用可能性が研究されています。分子内に複数の官能基を有するため、多様な化学修飾が可能であり、創薬化学や材料科学分野での有用性が注目されています。

90226-50-9 structure
商品名:2-amino-1-ethylcyclohexan-1-ol
2-amino-1-ethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-ethylcyclohexan-1-ol
- SCHEMBL5037296
- 90226-50-9
- EN300-1624227
- Cyclohexanol, 2-amino-1-ethyl-
-
- インチ: 1S/C8H17NO/c1-2-8(10)6-4-3-5-7(8)9/h7,10H,2-6,9H2,1H3
- InChIKey: CPTUCFHPVKUOGO-UHFFFAOYSA-N
- ほほえんだ: C1(CC)(O)CCCCC1N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 0.974±0.06 g/cm3(Predicted)
- ふってん: 125 °C(Press: 18 Torr)
- 酸性度係数(pKa): 15.01±0.40(Predicted)
2-amino-1-ethylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1624227-2.5g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 2.5g |
$2071.0 | 2023-06-04 | ||
| Enamine | EN300-1624227-5.0g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 5g |
$3065.0 | 2023-06-04 | ||
| Enamine | EN300-1624227-0.5g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.5g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1624227-1000mg |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 1000mg |
$842.0 | 2023-09-22 | ||
| Enamine | EN300-1624227-10000mg |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 10000mg |
$3622.0 | 2023-09-22 | ||
| Enamine | EN300-1624227-250mg |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 250mg |
$774.0 | 2023-09-22 | ||
| Enamine | EN300-1624227-0.05g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.05g |
$888.0 | 2023-06-04 | ||
| Enamine | EN300-1624227-0.1g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.1g |
$930.0 | 2023-06-04 | ||
| Enamine | EN300-1624227-10.0g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 10g |
$4545.0 | 2023-06-04 | ||
| Enamine | EN300-1624227-0.25g |
2-amino-1-ethylcyclohexan-1-ol |
90226-50-9 | 0.25g |
$972.0 | 2023-06-04 |
2-amino-1-ethylcyclohexan-1-ol 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
90226-50-9 (2-amino-1-ethylcyclohexan-1-ol) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
